Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate involves several steps, including treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then oxidized by Jones reagent to produce 3,5-Di-tert-butyl-4-hydroxybenzoic acid with a 63.7% overall yield. Additionally, a cyclic synthesis approach has been used, involving bismuth-based C-H bond activation and CO2 insertion chemistry to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid under mild conditions (Lai Yi, 2003); (Douglas R. Kindra & W. Evans, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to Methyl 3,5-di-tert-butyl-4-hydroxybenzoate has been determined through X-ray crystallography, revealing detailed insights into their crystalline forms and intermolecular interactions. For example, the study on the crystal structure of a related compound provides insights into the arrangement of molecules and hydrogen bonding patterns (叶姣 et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving Methyl 3,5-di-tert-butyl-4-hydroxybenzoate and its derivatives include various synthesis and transformation processes. One study highlights the electrochemical study of related compounds, indicating the potential for electro-organic synthesis of derivatives through specific reactions (S. M. Golabi & D. Nematollahi, 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, have been analyzed through experimental methods. Single crystal X-ray diffraction analysis has been particularly useful in understanding the crystalline nature and intermolecular forces present in these compounds (Abeer A. Sharfalddin et al., 2020).
Chemical Properties Analysis
The chemical properties of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate include its reactivity, stability, and interactions with other chemical entities. Studies have focused on its antioxidant properties and potential for bioactivity, providing a foundation for further research into its applications and effects (Madhavi Kuchana et al., 2019).
Scientific Research Applications
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Organic Synthesis
- Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate is used in the technical field of organic synthesis . The synthetic method comprises taking 2,6-di-tert-butyl phenol and methyl acrylate as raw materials, under the catalytic effect of inorganic base sodium methanolate, performing Michael addition reaction to obtain methyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl) propionate through H-1,5 migration . The synthetic route is simple, direct, and convenient .
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Crystallography
- The crystal structure of a compound similar to Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate, namely methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate, has been studied . The study provides detailed information about the crystal structure, including atomic coordinates and displacement parameters .
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Pharmaceutical Intermediate
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Antioxidant
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Preservative
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Antistress Agents
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Food Contact Materials
- 3-(3,5-di-Tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, a derivative of Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate, is used in food contact materials . The EFSA Panel concluded that there is no safety concern for the consumer if the substance is used only in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products and its migration does not exceed 0.05 mg/kg food .
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Chemical Industry
Safety And Hazards
properties
IUPAC Name |
methyl 3,5-ditert-butyl-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-8-10(14(18)19-7)9-12(13(11)17)16(4,5)6/h8-9,17H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVYFJALDJUSOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947975 | |
Record name | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
CAS RN |
2511-22-0 | |
Record name | Methyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2511-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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